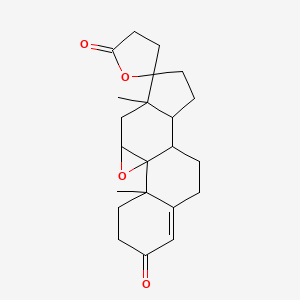
Trisodium cytidine 5'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium cytidine 5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine. This compound is significant in various biochemical pathways and is involved in the synthesis of important biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using cytidine triphosphate (CTP) as a phosphoryl donor. The reaction typically involves the use of enzymes such as cytidylate kinase under specific conditions to facilitate the transfer of the phosphate group .
Industrial Production Methods
In industrial settings, the production of trisodium cytidine 5’-diphosphate often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium cytidine 5’-diphosphate undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form cytidine triphosphate (CTP).
Hydrolysis: It can be hydrolyzed to form cytidine monophosphate (CMP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include enzymes such as cytidylate kinase for phosphorylation and phosphatases for hydrolysis. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products Formed
The major products formed from these reactions include cytidine triphosphate (CTP) from phosphorylation and cytidine monophosphate (CMP) from hydrolysis .
Wissenschaftliche Forschungsanwendungen
Trisodium cytidine 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a crucial role in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of trisodium cytidine 5’-diphosphate involves its role as a substrate in various enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of nucleotides and nucleic acids. The molecular targets include enzymes such as cytidylate kinase and phosphatases, which facilitate the transfer and hydrolysis of phosphate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine monophosphate (CMP): A nucleotide that is a precursor to trisodium cytidine 5’-diphosphate.
Cytidine triphosphate (CTP): A nucleotide that is formed from the phosphorylation of trisodium cytidine 5’-diphosphate.
Uridine diphosphate (UDP): A similar nucleoside diphosphate involved in glycosylation reactions.
Uniqueness
Trisodium cytidine 5’-diphosphate is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. It serves as a critical intermediate in the metabolic pathways that produce essential biomolecules, distinguishing it from other nucleoside diphosphates .
Eigenschaften
CAS-Nummer |
34393-59-4 |
|---|---|
Molekularformel |
C9H15N3NaO11P2 |
Molekulargewicht |
426.17 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O11P2.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
YAXSLIGLLVGXDC-IAIGYFSYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.[Na] |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)
![2-Methylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B1359678.png)

![6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1359683.png)





